N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine is a complex organic compound that features a pyrrole ring, a benzothiazole moiety, and an isoleucine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the pyrrole group through a palladium-catalyzed cross-coupling reaction. The final step involves coupling the benzothiazole-pyrrole intermediate with L-isoleucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The benzothiazole moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole oxides, while reduction of the benzothiazole moiety can produce benzothiazoline derivatives.
Scientific Research Applications
N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine: Similar structure but with an alanine residue instead of isoleucine.
N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-valine: Contains a valine residue, offering different steric and electronic properties.
Uniqueness
N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoleucine residue may enhance its interaction with certain biological targets compared to similar compounds with different amino acid residues.
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-3-11(2)15(17(23)24)20-16(22)12-6-7-13-14(10-12)25-18(19-13)21-8-4-5-9-21/h4-11,15H,3H2,1-2H3,(H,20,22)(H,23,24)/t11-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTBTRVZDPUVFT-NHYWBVRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.